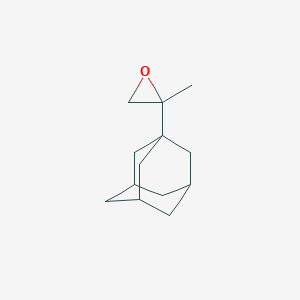

2-(Adamantan-1-yl)-2-methyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

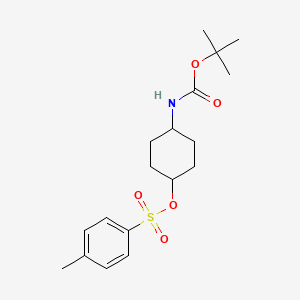

2-(Adamantan-1-yl)-2-methyloxirane is a compound that belongs to the class of functionally substituted oxiranes . It is synthesized by the epoxidation of unsaturated compounds of the adamantane series . Adamantane derivatives are commercially important and have diverse biological properties . They are used in the treatment of neurological conditions and type-2 diabetes, and also exhibit anti-viral abilities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid . This reaction proceeds regioselectively, forming the corresponding 2-adamantyl-5-aryl-2H-tetrazoles .Molecular Structure Analysis

The molecular structure of this compound is determined by NMR spectroscopy, mass spectrometry, and X-ray analysis . The compound is built up from an adamantane unit and a halogenophenyl ring in position 5 on the central 1,3,4-oxadiazole unit .Chemical Reactions Analysis

Adamantyl-substituted epibromohydrins, which are functionally substituted oxiranes, react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . For example, 2-(Adamantan-1-yl)-3-hydroxypropanoic acid is obtained by the reaction of 2-(adamantan-1-yl)-2-(bromomethyl)oxirane with 98% nitric acid .Wissenschaftliche Forschungsanwendungen

Oxidative Functionalization

2-(Adamantan-1-yl)-2-methyloxirane and its derivatives have been extensively studied for their oxidative functionalization properties. For instance, adamantane can be converted into triol and tetraol forms using methyl(trifluoromethyl)dioxirane in solution. This highlights its potential for selective polyoxyfunctionalization of hydrocarbons, an important process in organic synthesis (Mello et al., 1990).

Epoxidation Applications

The compound has been utilized in the epoxidation of enol ethers, leading to the formation of spirooxiranes with high yields. This demonstrates its effectiveness in synthesizing valuable organic compounds through selective oxidation processes (Troisi et al., 1989).

Chemiluminescence Studies

There have been studies on the chemiluminescence arising from the oxidation of adamantane by methyl(trifluoromethyl)dioxirane. These studies contribute to the understanding of the mechanism of oxygen-transfer chemiluminescence, a significant aspect in the field of chemical kinetics and reaction mechanisms (Kazakov et al., 2001).

Antioxidant and Anti-inflammatory Properties

The compound has shown potential in drug design due to its antioxidant and anti-inflammatory properties. Studies have synthesized various 2-(adamantan-1-yl)-2-oxoethyl derivatives exhibiting strong antioxidant activities, which could be significant in the development of new pharmaceutical compounds (Kumar et al., 2015).

Neuroprotective Agent Development

Research has also focused on developing fluorescent heterocyclic adamantane amines as neuroprotective agents. These derivatives have shown multifunctional neuroprotective activity, suggesting their potential application in neurological disorders and diseases (Joubert et al., 2011).

Zukünftige Richtungen

The future directions for the study of 2-(Adamantan-1-yl)-2-methyloxirane could involve further exploration of its biological activities, given the known antiviral properties of adamantane derivatives . Additionally, the synthetic potential of functionally substituted oxiranes could be significantly extended by introducing a conformationally rigid adamantane fragment together with various functional groups into the three-membered heterocycle .

Wirkmechanismus

Target of Action

It is known that adamantane derivatives have been used in the synthesis of various biologically active compounds .

Mode of Action

It is known that functionally substituted oxiranes, including epihalohydrin analogs, containing a bulky adamantane moiety, can readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives .

Pharmacokinetics

It is known that functionally substituted oxiranes were synthesized by epoxidation of unsaturated compounds of the adamantane series with m-chloroperoxybenzoic acid .

Eigenschaften

IUPAC Name |

2-(1-adamantyl)-2-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-12(8-14-12)13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBCWTRCHMASHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![N-(4-chlorobenzyl)-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamide](/img/structure/B2752171.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)

![N-(cyanomethyl)-1-[(3-fluorophenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B2752190.png)